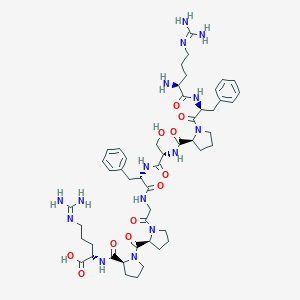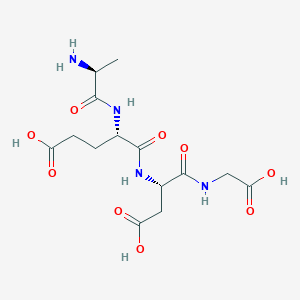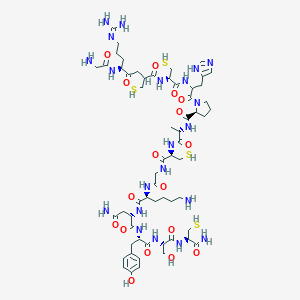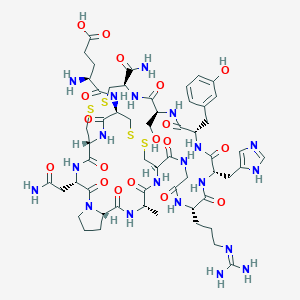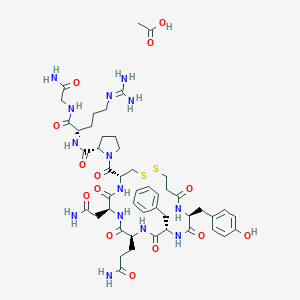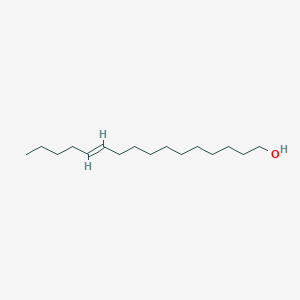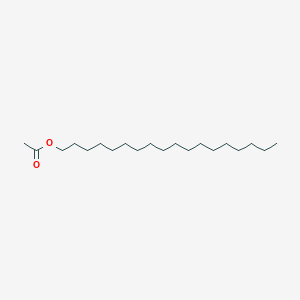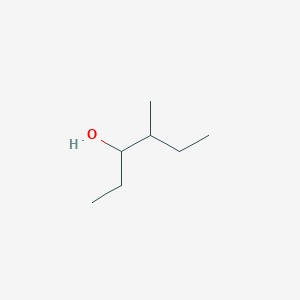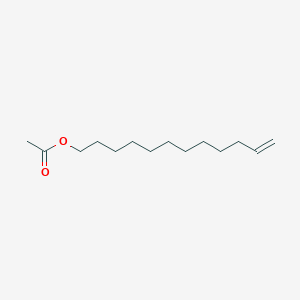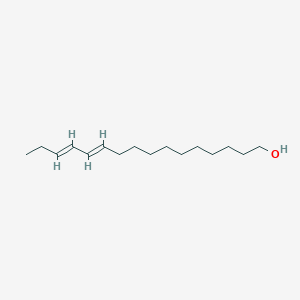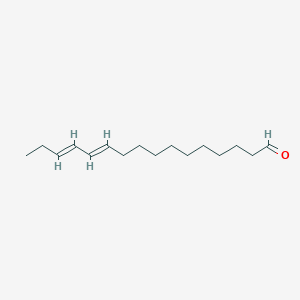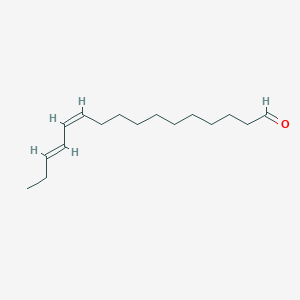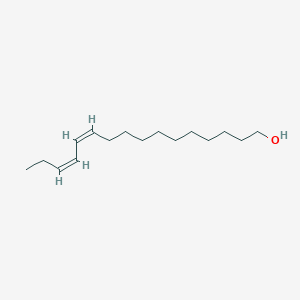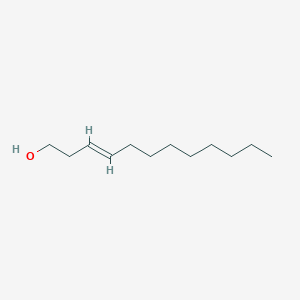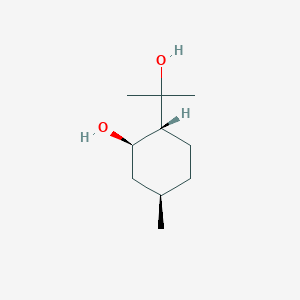
Menthoglycol
Übersicht
Beschreibung
PMD38, auch bekannt als Para-Menthan-3,8-diol, ist eine organische Verbindung, die als Diol und Terpenoid klassifiziert wird. Es ist farblos und hat die Summenformel C10H20O2. Die Verbindung leitet sich vom Kohlenwasserstoffgerüst von Para-Menthan ab und hat drei Stereozentren, was acht mögliche Stereoisomere ermöglicht .
Wissenschaftliche Forschungsanwendungen
PMD38 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the formulation of personal care products, such as insect repellents and fragrances.
Wirkmechanismus
Target of Action
It is known to be the active ingredient in some insect repellents , suggesting that its targets may be specific to insects
Mode of Action
Its chemical structure and odor are similar to menthol , which primarily activates the cold-sensitive TRPM8 receptors in the skin . This interaction causes a feeling of coolness due to the inhibition of Ca++ currents of neuronal membranes . It is plausible that Menthoglycol may have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Given its use as an insect repellent , it likely interacts with biochemical pathways related to insect sensory systems
Result of Action
As an active ingredient in insect repellents , it likely affects the sensory systems of insects, causing them to avoid areas where this compound is present. More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as temperature, humidity, and the presence of other chemicals can potentially affect its effectiveness as an insect repellent. Specific studies on how environmental factors influence this compound’s action are currently lacking .
Biochemische Analyse
Biochemical Properties
Menthoglycol plays a significant role in biochemical reactions, particularly as an active ingredient in insect repellents. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can disrupt normal nerve function in insects, thereby repelling them .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition disrupts normal nerve function in insects, making this compound an effective insect repellent. Furthermore, this compound can activate transcription factors that regulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained modulation of gene expression and enzyme activity. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term benefits and risks associated with this compound use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in repelling insects without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve the desired repellent effect without causing harm to the animal .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. This compound can affect metabolic flux by modulating the activity of enzymes involved in energy production and oxidative stress response. These interactions can influence metabolite levels and overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria, where it modulates the activity of enzymes involved in energy production and oxidative stress response. The localization of this compound within the cell can affect its ability to interact with biomolecules and exert its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PMD38 erfolgt typischerweise durch Hydrierung von Citronellal, einem Monoterpenoidaldehyd. Die Reaktion wird in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff unter Wasserstoffgas bei erhöhtem Druck und erhöhter Temperatur durchgeführt. Das resultierende Produkt wird dann einer weiteren Hydrierung unterzogen, um PMD38 zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von PMD38 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Hochdruckhydrierreaktoren und effizienten Katalysatoren, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PMD38 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: PMD38 kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole und Alkane zu bilden.
Substitution: PMD38 kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Halogenide und Amine werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Ketone und Carbonsäuren.
Reduktion: Alkohole und Alkane.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
PMD38 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und insektenabweisende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und schmerzlindernde Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von PMD38 beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen wird angenommen, dass PMD38 seine Wirkungen durch Wechselwirkung mit Zellmembranen und Störung der Funktion von membrangebundenen Proteinen ausübt. Diese Wechselwirkung kann zu Veränderungen in der Zellsignalübertragung und physiologischen Reaktionen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Menthol: Ähnlich in der Struktur, unterscheidet sich jedoch in der Position der Hydroxylgruppen.
Citronellol: Ein verwandter Monoterpenoidalkohol mit ähnlichen biologischen Aktivitäten.
Eucalyptol: Ein weiteres Terpenoid mit vergleichbaren Anwendungen in Körperpflegeprodukten.
Einzigartigkeit von PMD38
PMD38 ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins mehrerer Stereozentren einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Seine Wirksamkeit als Insektenabwehrmittel und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie .
Eigenschaften
IUPAC Name |
(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035084, DTXSID801033610 | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91739-72-9, 3564-98-5 | |
| Record name | (-)-3,8-p-Menthanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91739-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthoglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091739729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPULEGOL HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL436QJ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHOGLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Menthoglycol and where is it found?
A1: this compound (C10H20O2) is a diol derived from the cyclization of citronellal. [] It is a naturally occurring compound identified in the hexane extract of Zanthoxylum armatum DC. fruits, commonly known as Timure or Nepalese pepper. [] This plant is widely distributed and valued for its medicinal properties.
Q2: What are the common derivatives of this compound used in analytical chemistry?
A2: While specific derivatives are not mentioned in the provided abstracts, research indicates the use of Menthol and this compound derivatives in gas chromatography and mass spectrometry. [] These derivatives likely enhance the compound's volatility and detectability in analytical techniques.
Q3: How is this compound formed?
A3: this compound, alongside its isomer neothis compound, is formed through the cyclization of citronellal (C10H18O) in the presence of aqueous sulfuric acid. [] This reaction also yields isopulegol and neo-isopulegol as byproducts. Additionally, citronellic acetals (C20H36O2) of both this compound and neothis compound are also formed during this process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
